molecular formula C11H22ClNO2 B1379764 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride CAS No. 103857-05-2

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride

Cat. No.: B1379764
CAS No.: 103857-05-2
M. Wt: 235.75 g/mol
InChI Key: LVSQWMRRQWDRPY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential Antidepressant Agents

A study by Clark et al. (1979) explored the antidepressant potential of a series of compounds related to 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, focusing on their activity in biochemical and pharmacological animal models of depression. This research highlighted the synthesis of analogues through regiospecific ring opening of epoxypropanes, leading to compounds with antidepressant activity and minimal anticholinergic side effects. One compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, was identified for further evaluation due to its promising profile (Clark et al., 1979).

Anticancer Activity

Pati et al. (2007) reported on a series of alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides that showed potent cytotoxicity towards human WiDr colon cancer cells. These compounds demonstrated IC50 values of less than 10 μM, indicating a strong potential for cancer treatment. The study also found that modifying the dimethylamino hydrochloride group could significantly impact the compound's potency, providing insights into structural requirements for anticancer activity (Pati et al., 2007).

Antidepressant Biochemical Profile

Another study by Muth et al. (1986) on Wy-45,030, a novel bicyclic compound with a structure related to 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride, showed a neurochemical profile indicative of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake without the antimuscarinic side effects common in tricyclic antidepressants, suggesting a potential for developing side-effect-free antidepressants (Muth et al., 1986).

DNA Interaction Studies

Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives, including those with a structure similar to this compound, with fish sperm double-stranded DNA. Using differential pulse voltammetry, the study demonstrated a decrease in the oxidation signal of the DNA base guanine, suggesting potential applications in DNA-targeted therapies or studies (Istanbullu et al., 2017).

Synthesis and Chemical Properties

Research by Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions. This work aimed to generate a structurally diverse library of compounds, indicating the versatility of this chemical in synthesizing a wide range of derivatives with potential applications across different fields of chemistry and pharmacology (Roman, 2013).

Properties

IUPAC Name

3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11;/h14H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSQWMRRQWDRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1(CCCCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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